Ethyl 2-[benzyl(phenyl)amino]acetate
Description
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Properties
IUPAC Name |
ethyl 2-(N-benzylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)14-18(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKHZQXIGOLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508696 | |
| Record name | Ethyl N-benzyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49790-83-2 | |
| Record name | Ethyl N-benzyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Phenhenzamine Intermediate and Ethylene Oxide Reaction
One well-documented method involves first synthesizing the intermediate Phenhenzamine (N-benzyl-N-phenylamine) by reacting aniline with benzyl chloride. Subsequently, Phenhenzamine is reacted with ethylene oxide (oxyethane) in the presence of C1-C4 alkanols or chloroalkanes to yield Ethyl 2-[benzyl(phenyl)amino]acetate or its closely related ethanol derivative.
Step 1: Synthesis of Phenhenzamine
Step 2: Reaction with Ethylene Oxide
- Phenhenzamine reacts with ethylene oxide in solvents such as methanol, ethanol, or chloroform at 20–80°C for 2–48 hours.
- After reaction completion, solvent removal under normal pressure or mild vacuum is performed.
- The oily residue is purified by dissolving in chloroform, washing with saturated sodium bicarbonate solution, water, and saturated brine, drying over anhydrous sodium sulfate, filtration, and solvent recovery.
- Yield: Up to 87.2% (China Pharmaceutical Chemistry Magazine, 2008).
-
- This method avoids the need for high vacuum rectification, simplifying purification.
- Excess ethylene oxide and solvents are easily removed due to their volatility.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aniline + Benzyl Chloride + Base | Ambient | - | ~56 | Formation of Phenhenzamine |
| 2 | Phenhenzamine + Ethylene Oxide + C1-C4 alkanol or chloroalkane | 20–80 | 2–48 | ~87 | Purification via washing & drying |
Direct Alkylation Using Ethyl Chloroacetate
Another approach involves the alkylation of benzyl(phenyl)amine derivatives with ethyl chloroacetate under basic conditions to form the ester directly.
- The reaction is typically carried out by mixing the amine with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium hydroxide in alcoholic solvents (e.g., methanol or ethanol).
- Heating under reflux or gentle warming for 0.5 to several hours facilitates the reaction.
- The product precipitates upon cooling and can be recrystallized from suitable solvents like chloroform or ethanol-water mixtures for purification.
Alternative Methods and Related Synthetic Routes
While direct literature on this compound is limited, related synthetic strategies for similar compounds provide insights:
Transamination Reactions:
Ethyl esters of amino acids or related compounds can be synthesized via transamination of α,β-unsaturated esters with volatile amines under solvent-free or microwave-assisted conditions, yielding α-hetero β-enamino esters with high selectivity.Use of Hydrazides and Other Derivatives:
Derivatives like acetohydrazides and their transformations can be involved in multi-step synthetic pathways toward more complex analogues, indicating the versatility of ethyl aminoacetates as intermediates.
Research Findings and Analytical Data
- The reaction between Phenhenzamine and ethylene oxide in alcohol solvents is highly efficient, with yields exceeding 85% under optimized conditions.
- Purification protocols involving washing with bicarbonate and brine solutions followed by drying over anhydrous sodium sulfate ensure high purity without the need for complex vacuum distillation.
- Spectroscopic data (FTIR, NMR) from related compounds confirm the successful formation of the amino ester linkage and the presence of benzyl and phenyl substituents.
- Reaction conditions are mild, and solvents used are common in organic synthesis, facilitating scalability and reproducibility.
Summary Table of Preparation Methods
Q & A
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported amines) for reuse .
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